2,4-Dichloro-1-(3,3,3-trifluoropropyl)benzene
Overview
Description
2,4-Dichloro-1-(3,3,3-trifluoropropyl)benzene is an organic compound with the molecular formula C9H7Cl2F3 It is characterized by the presence of two chlorine atoms and a trifluoropropyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-(3,3,3-trifluoropropyl)benzene typically involves the reaction of 2,4-dichlorobenzene with 3,3,3-trifluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-1-(3,3,3-trifluoropropyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding hydrocarbons.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide or thiourea under basic conditions.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Catalytic hydrogenation using palladium
Biological Activity
2,4-Dichloro-1-(3,3,3-trifluoropropyl)benzene is an organic compound with the molecular formula C₉H₇Cl₂F₃. It is characterized by its dichloro and trifluoropropyl substituents on a benzene ring. This compound has garnered attention due to its potential biological activities and applications in various fields, including environmental science and pharmacology.
- Molecular Formula : C₉H₇Cl₂F₃
- CAS Number : 1099597-56-4
- MDL Number : MFCD11226649
- Appearance : Colorless to pale yellow liquid
- Hazard Classification : Irritant
Antimicrobial Properties
Research indicates that halogenated compounds like this compound exhibit significant antimicrobial activity. A study conducted by Zhang et al. (2020) demonstrated that compounds with similar halogenation patterns effectively inhibited the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes.
Cytotoxicity and Genotoxicity
The cytotoxic effects of this compound have been evaluated in several in vitro studies. For instance, a study by Lee et al. (2021) assessed the compound's impact on human liver cancer cells (HepG2). The results indicated a dose-dependent increase in cytotoxicity, with IC50 values around 25 µM. Furthermore, genotoxicity assays suggested that the compound could induce DNA damage, as evidenced by increased comet assay tail moments.
Study | Cell Line | IC50 (µM) | Observations |
---|---|---|---|
Lee et al., 2021 | HepG2 | 25 | Dose-dependent cytotoxicity |
Zhang et al., 2020 | E. coli | N/A | Inhibition of growth |
Environmental Impact Assessment
A case study conducted in a contaminated site revealed the persistence of this compound in soil and groundwater. The study found concentrations exceeding regulatory limits for hazardous substances. Bioremediation efforts were initiated to assess microbial degradation capabilities. Results indicated that certain bacterial strains could metabolize the compound under anaerobic conditions.
Toxicological Assessments
In a toxicological assessment performed by the National Toxicology Program (NTP), various exposure routes were evaluated. The findings indicated that inhalation exposure resulted in respiratory irritation and potential long-term effects on lung function. Additionally, dermal absorption studies showed significant uptake through skin contact.
Properties
IUPAC Name |
2,4-dichloro-1-(3,3,3-trifluoropropyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2F3/c10-7-2-1-6(8(11)5-7)3-4-9(12,13)14/h1-2,5H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDIXWWOSKOFIEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501254895 | |
Record name | 2,4-Dichloro-1-(3,3,3-trifluoropropyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501254895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1099597-56-4 | |
Record name | 2,4-Dichloro-1-(3,3,3-trifluoropropyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1099597-56-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichloro-1-(3,3,3-trifluoropropyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501254895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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